molecular formula C27H24N2S B2369709 2-(Allylsulfanyl)-4,6-bis(4-methylstyryl)nicotinonitrile CAS No. 303985-27-5

2-(Allylsulfanyl)-4,6-bis(4-methylstyryl)nicotinonitrile

Cat. No.: B2369709
CAS No.: 303985-27-5
M. Wt: 408.56
InChI Key: IFMMVWQOIWFLGJ-VCFJNTAESA-N
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Description

2-(Allylsulfanyl)-4,6-bis(4-methylstyryl)nicotinonitrile (ASBN) is a synthetic compound that has been studied for its potential applications in scientific research. ASBN is a derivative of nicotinonitrile, which is a compound derived from nicotine, and has been found to possess a number of useful properties.

Scientific Research Applications

Photovoltaic Applications

A study by Hemavathi et al. (2019) discusses the synthesis of a related compound, 2-methoxy-4,6-bis(4-(4-nitrostyryl)phenyl)nicotinonitrile, and its application in dye-sensitized solar cells (DSSCs). This compound, used as a co-sensitizer, significantly improved the efficiency of DSSCs, indicating potential use in solar energy technologies.

Synthesis of Aza-Analogues

Ismail et al. (2003) explored 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine, derived from a nicotinonitrile-related compound. This study focused on synthesizing aza-analogues for antiprotozoal activity, suggesting applications in developing therapeutic agents.

Ammoxidation Process

Martin and Kalevaru (2010) presented an overview of the ammoxidation process involving nicotinonitrile, demonstrating its importance in producing industrially significant nitriles. This process is crucial for creating intermediates in the manufacture of fine chemicals, highlighting the chemical's relevance in industrial applications.

Microwave-Assisted Synthesis

Mekky and Sanad (2022) researched the microwave-assisted synthesis of nicotinonitrile and/or arene-linked bis(chromene-thiazoles). They reported efficient preparation methods and notable antibacterial activities, indicating the compound's potential in developing new antibiotics.

Other Applications

Additional studies highlight various applications of nicotinonitrile derivatives in diverse fields such as organic synthesis, pharmaceutical research, and material science. These include studies on synthesis techniques, antibacterial properties, and optical properties in polymers.

Properties

IUPAC Name

4-[(Z)-2-(4-methylphenyl)ethenyl]-6-[(E)-2-(4-methylphenyl)ethenyl]-2-prop-2-enylsulfanylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2S/c1-4-17-30-27-26(19-28)24(15-13-22-9-5-20(2)6-10-22)18-25(29-27)16-14-23-11-7-21(3)8-12-23/h4-16,18H,1,17H2,2-3H3/b15-13-,16-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMMVWQOIWFLGJ-VCFJNTAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC(=NC(=C2C#N)SCC=C)C=CC3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\C2=CC(=NC(=C2C#N)SCC=C)/C=C/C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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